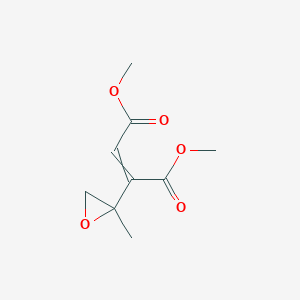
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate is a chemical compound belonging to the family of oxiranes, which are three-membered cyclic ethers containing an oxygen atom This compound is characterized by its unique structure, which includes a methyloxirane ring and a butenedioate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate typically involves the reaction of dimethyl maleate with an epoxidizing agent. One common method is the use of peracids, such as m-chloroperbenzoic acid (m-CPBA), which facilitates the formation of the oxirane ring. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. Catalysts and optimized reaction parameters are employed to enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of polymers and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products.
類似化合物との比較
Similar Compounds
Oxirane (Ethylene oxide): A simpler oxirane with similar reactivity but lacks the ester functionality.
Methyloxirane (Propylene oxide): Similar structure but with a methyl group instead of the ester group.
Dimethyl maleate: The precursor in the synthesis of Dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate, lacks the oxirane ring.
Uniqueness
This compound is unique due to the presence of both the oxirane ring and the ester groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
64634-85-1 |
|---|---|
分子式 |
C9H12O5 |
分子量 |
200.19 g/mol |
IUPAC名 |
dimethyl 2-(2-methyloxiran-2-yl)but-2-enedioate |
InChI |
InChI=1S/C9H12O5/c1-9(5-14-9)6(8(11)13-3)4-7(10)12-2/h4H,5H2,1-3H3 |
InChIキー |
BNLOEIPUSZXVGZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CO1)C(=CC(=O)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dichloro-2-phenyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B14506469.png)
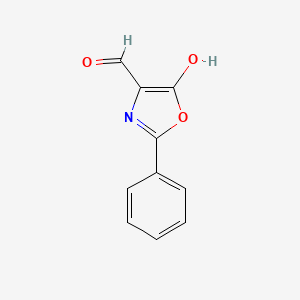
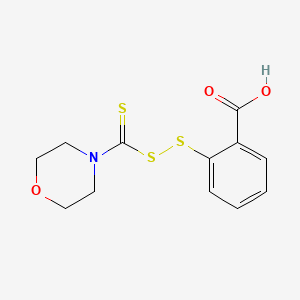
![2-(4-Methylphenyl)-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B14506482.png)
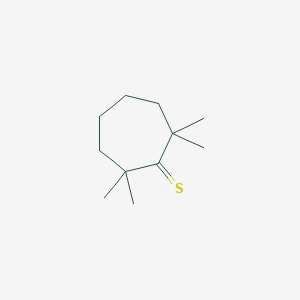
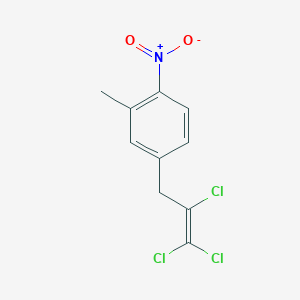
![Urea, N-[(2,5-dimethylphenyl)methyl]-N'-phenyl-](/img/structure/B14506489.png)
![Naphtho[1,8-cd]-1,2-thiaselenole](/img/structure/B14506496.png)
![Ethyl 2,3-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14506498.png)


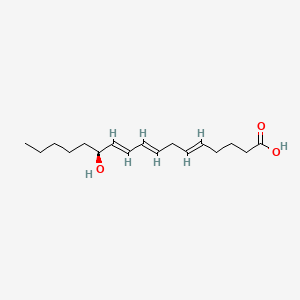

acetate](/img/structure/B14506523.png)
